molecular formula C19H22N10O2S2 B11065657 (2Z)-2-[(1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)

(2Z)-2-[(1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)

Cat. No.: B11065657
M. Wt: 486.6 g/mol
InChI Key: UNELMHJXMXOYRZ-ZKQQVWQRSA-N
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Description

2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[321]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

The synthesis of 2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, including the formation of the triazole and tetraazole rings, followed by the introduction of the hydrazinecarbothioamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the tetraazole ring can be reduced to amines.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other hydrazinecarbothioamide derivatives and triazole-containing molecules. Compared to these compounds, 2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Conclusion

2-((1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[321]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is a compound of significant interest due to its complex structure and potential applications in various scientific fields

Properties

Molecular Formula

C19H22N10O2S2

Molecular Weight

486.6 g/mol

IUPAC Name

[(Z)-[(1R,2R,5S)-2-[4-ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C19H22N10O2S2/c1-2-27-15(9-28-25-16(22-26-28)11-6-4-3-5-7-11)24-29(19(27)33)13-8-12(21-23-18(20)32)17-30-10-14(13)31-17/h3-7,13-14,17H,2,8-10H2,1H3,(H3,20,23,32)/b21-12-/t13-,14+,17+/m1/s1

InChI Key

UNELMHJXMXOYRZ-ZKQQVWQRSA-N

Isomeric SMILES

CCN1C(=NN(C1=S)[C@@H]2C/C(=N/NC(=S)N)/[C@H]3OC[C@@H]2O3)CN4N=C(N=N4)C5=CC=CC=C5

Canonical SMILES

CCN1C(=NN(C1=S)C2CC(=NNC(=S)N)C3OCC2O3)CN4N=C(N=N4)C5=CC=CC=C5

Origin of Product

United States

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